molecular formula C16H18O9 B191943 Neochlorogenic acid CAS No. 906-33-2

Neochlorogenic acid

Cat. No. B191943
CAS RN: 906-33-2
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neochlorogenic acid is a natural polyphenolic compound found in some dried fruits and other plant sources, such as peaches . It is an isomer of chlorogenic acid; both of these are members of the caffeoylquinic acid class of molecules . It inhibits the production of TNF-α and IL-1β, suppresses iNOS and COX-2 protein expression, and also inhibits phosphorylated NF-κB p65 and p38 MAPK activation .


Synthesis Analysis

Chlorogenic acids (CQAs), including Neochlorogenic acid, are the esters of caffeic acid and quinic acid, which are biologically important phenolic compounds present in many plant species . The synthesis of these compounds in plants is carried out through the shikimic acid pathway during aerobic respiration .


Molecular Structure Analysis

Neochlorogenic acid is a depside acid produced by caffeic acid (Caffeic acid) and quinic acid (1-hydroxyhexahydrogallic acid). It is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration .


Chemical Reactions Analysis

Neochlorogenic acid readily degrades and transforms to other compounds . It has been reported that the conventional heating of 5-CQA in the presence of water causes its isomerization and transformation .


Physical And Chemical Properties Analysis

Neochlorogenic acid is a white powder with lumps . Its melting point is between 204 - 206 °C and its initial boiling point and boiling range is 665.0±55.0 °C (Predicted) .

Scientific Research Applications

Anti-Inflammatory Applications

Neochlorogenic acid has been shown to target various pathways such as NF-kB, MAPKs, and JAK to mitigate inflammation. This can be particularly beneficial in conditions characterized by chronic inflammation .

Antioxidant Functionality

This compound can activate Nrf2-dependent and independent pathways to execute its antioxidation function, which is crucial in protecting cells from oxidative stress .

Lipid Metabolism Regulation

Neochlorogenic acid regulates lipid metabolism by increasing lipolysis and fatty acid oxidation while suppressing the synthesis of cholesterol and fatty acids. This could have implications for managing conditions like hyperlipidemia .

Glucose Metabolism Modulation

It modulates glucose metabolism through increasing glycolysis and suppressing glucose uptake and glucose synthesis, which may be useful in diabetes management .

Neuromodulation

Neochlorogenic acid exhibits neuromodulation through targeting multiple neuroreceptors and ion channels, suggesting potential applications in neurological disorders .

Liver and Kidney Protection

Studies have indicated that Neochlorogenic acid has protective effects on the liver and kidneys, which could be leveraged in treating or preventing organ-specific diseases .

Antibacterial Activity

The compound has demonstrated antibacterial properties, particularly against Staphylococcus aureus, by inhibiting staphylococcal exotoxin-induced inflammatory cytokines and chemokines .

Antitumor Activity

Neochlorogenic acid has shown potential in anti-tumor activities, possibly through modulating immune pathway gene expression. This could open up new avenues for cancer therapy .

Each of these applications is backed by scientific research that highlights the versatility and potential of Neochlorogenic acid in various fields of medicine and health sciences.

MDPI - Chlorogenic Acid: A Systematic Review on the Biological Functions Frontiers - The Biological Activity Mechanism of Chlorogenic Acid and Its Derivatives

Safety And Hazards

Neochlorogenic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Neochlorogenic acid has been found to have potential applications in the food industry, including food additives, food storage, food composition modification, food packaging materials, functional food materials, and prebiotics . It has also been investigated for its protective role in depression .

properties

IUPAC Name

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-NXLLHMKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347903
Record name Neochlorogenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neochlorogenic acid

CAS RN

906-33-2
Record name Neochlorogenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Caffeylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neochlorogenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOCHLOROGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neochlorogenic acid
Reactant of Route 2
Neochlorogenic acid
Reactant of Route 3
Neochlorogenic acid
Reactant of Route 4
Neochlorogenic acid
Reactant of Route 5
Neochlorogenic acid
Reactant of Route 6
Neochlorogenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.